
Gibberellin A36
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Description
Gibberellin A36 is a C20-gibberellin and a dicarboxylic acid.
Q & A
Basic Research Questions
Q. What are the primary methodological approaches for detecting and quantifying Gibberellin A36 in plant tissues?
- Answer: GA36 detection typically involves high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for specificity and sensitivity. Tissue extraction protocols often include solvent partitioning (e.g., methanol/water) and purification via solid-phase extraction (SPE). Validation requires spike-recovery experiments and comparison with internal standards like deuterated gibberellins . For quantification, calibration curves using known concentrations of synthetic GA36 are essential to ensure accuracy.
Q. How does this compound influence plant developmental processes compared to other gibberellins?
- Answer: GA36’s role is studied using mutant plants (e.g., gibberellin-deficient mutants) or exogenous application assays. Dose-response experiments (e.g., 0.1–100 µM GA36) are conducted to measure effects on stem elongation, flowering time, or fruit development. Comparative studies with GA3 or GA4 often reveal structural-activity relationships, highlighting differences in receptor binding affinity or metabolic stability . Transcriptomic analysis of GA-responsive genes (e.g., GID1, DELLA) can further clarify mechanistic distinctions .
Advanced Research Questions
Q. How can experimental designs address contradictory findings on GA36’s role in stress responses across plant species?
- Answer: Contradictions may arise from species-specific signaling pathways or environmental variables (e.g., light, temperature). To resolve this, factorial experiments should test GA36 under controlled abiotic/biotic stress conditions (e.g., drought, pathogen exposure) while monitoring physiological markers (e.g., proline, antioxidant enzymes). Meta-analysis of existing datasets can identify confounding variables, and cross-species comparative genomics may reveal conserved vs. divergent regulatory networks .
Q. What statistical frameworks are optimal for analyzing GA36’s dose-dependent effects in multi-omics studies?
- Answer: Multivariate analysis (e.g., PCA, PLS-DA) is critical for integrating transcriptomic, metabolomic, and phenotypic data. Nonlinear regression models (e.g., log-logistic curves) can quantify dose-response relationships. Bayesian hierarchical models are useful for accounting for nested variables (e.g., tissue type, developmental stage). Reproducibility requires stringent false-discovery-rate (FDR) corrections and open-access data deposition .
Q. How can researchers validate the specificity of GA36 antibodies in immunoassays to avoid cross-reactivity?
- Answer: Antibody validation involves testing against structurally similar gibberellins (e.g., GA3, GA4) via competitive ELISA. Cross-reactivity thresholds (e.g., <5%) should be established using dilution series. Western blotting with protein extracts from GA-deficient mutants can confirm target specificity. Collaborative validation across labs using standardized protocols minimizes batch effects .
Q. Methodological Guidance for GA36 Studies
Table 1: Key Considerations for GA36 Experimental Design
Variable | Recommendation | Rationale |
---|---|---|
Plant Material | Use homozygous gibberellin-deficient mutants (e.g., ga1-3 Arabidopsis) | Reduces endogenous GA interference |
Application Method | Foliar spray vs. root drench with surfactants (e.g., Tween-20) | Ensures consistent uptake |
Data Reproducibility | Pre-register protocols (e.g., OSF) and include biological replicates (n ≥ 6) | Mitigates batch variability |
Properties
CAS No. |
38076-57-2 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI Key |
JZBLVVPDEDCVQA-SQLMURCQSA-N |
SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |
Isomeric SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |
Canonical SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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